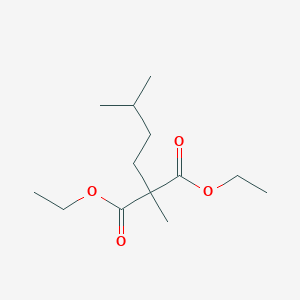

Diethyl 2-Isopentyl-2-methylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-(3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-16-11(14)13(5,9-8-10(3)4)12(15)17-7-2/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBZEGLMSBWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283609 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121823-85-6 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Diethyl 2 Isopentyl 2 Methylmalonate

Elucidation of Primary Synthetic Pathways for Malonate Esters

The construction of the dialkylated malonate framework relies on well-established principles of carbanion chemistry, primarily revolving around the malonic ester synthesis. This classical method provides a versatile and reliable platform for the formation of carbon-carbon bonds at the α-position of the ester.

Malonic Ester Synthesis as a Foundational Approach

The malonic ester synthesis is a powerful and long-standing method for the preparation of mono- and disubstituted carboxylic acids from diethyl malonate or its derivatives. wikipedia.orguobabylon.edu.iq The core of this synthetic strategy lies in the enhanced acidity of the α-protons of the malonic ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. libretexts.orglibretexts.org This acidity allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate. masterorganicchemistry.com

The general mechanism of the malonic ester synthesis involves a sequence of key steps:

Enolate Formation: The first step is the deprotonation of the α-carbon of the malonic ester by a suitable base, typically sodium ethoxide, to generate a nucleophilic enolate ion. wikipedia.org

Alkylation: The resulting enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond and yield a monoalkylated malonic ester. libretexts.org

Second Alkylation (for dialkylation): The monoalkylated product still possesses one acidic α-proton and can undergo a second deprotonation and subsequent alkylation with the same or a different alkyl halide to produce a dialkylated malonic ester. wikipedia.org

Hydrolysis and Decarboxylation: The substituted malonic ester can then be hydrolyzed to the corresponding malonic acid, which, upon gentle heating, readily undergoes decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.com

This foundational approach provides the strategic framework for the synthesis of diethyl 2-isopentyl-2-methylmalonate, where two different alkyl groups are sequentially introduced.

Continuous Synthesis Methods for Diethyl Methylmalonate Precursors

Diethyl methylmalonate is a crucial precursor for the synthesis of the target compound when a sequential alkylation strategy is employed. The industrial production of such precursors often benefits from continuous flow methodologies, which can offer improved safety, efficiency, and scalability over traditional batch processes.

Several patented methods describe the continuous synthesis of diethyl methylmalonate. One common industrial route involves the esterification of 2-cyanopropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. patsnap.comgoogle.com This process can be optimized in a continuous flow reactor, allowing for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity.

The table below summarizes various conditions for the continuous synthesis of diethyl methylmalonate from 2-cyanopropionic acid and ethanol.

| Molar Ratio (Acid:Ethanol) | Mass Ratio (Acid:H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Purity (%) | Overall Yield (%) |

| 1:4 | 1:1.3 | 80 | 4 | 99.9 | 91.2 |

| 1:6 | 1:2.8 | 95 | 5 | 99.1 | 90.1 |

| 1:2.5 | 1:0.5 | 70 | 2 | 99.7 | 88.4 |

This data is derived from patented continuous synthesis methodologies. google.com

These continuous methods provide a reliable and efficient source of the key diethyl methylmalonate intermediate, which can then be used in the subsequent alkylation step to introduce the isopentyl group.

Alkylation Strategies for Introducing Isopentyl and Methyl Moieties

The synthesis of this compound necessitates the introduction of two distinct alkyl groups onto the same α-carbon. This can be achieved through a single-step alkylation of a monosubstituted precursor or through a sequential approach starting from diethyl malonate.

Monoalkylation of Diethyl Methylmalonate with Isopentyl Halides/Equivalents

A direct and efficient route to this compound involves the alkylation of diethyl methylmalonate with an isopentyl halide, such as isopentyl bromide. In this approach, the diethyl methylmalonate is first deprotonated with a suitable base to form the corresponding enolate. This enolate then undergoes nucleophilic substitution with the isopentyl halide.

The reaction is typically carried out in an inert solvent, and the choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium ethoxide in ethanol is a common choice, though stronger bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF) can also be employed. mtak.hu

Sequential Alkylation Approaches

An alternative and highly versatile strategy is the sequential alkylation of diethyl malonate. This method allows for the controlled introduction of the methyl and isopentyl groups in a stepwise fashion. The order of introduction of the alkyl groups can be varied, although it is often influenced by the reactivity and steric bulk of the alkyl halides.

A common sequence would involve the initial methylation of diethyl malonate to form diethyl methylmalonate, as described in section 2.1.2. This intermediate is then subjected to a second alkylation with an isopentyl halide. A patent by G. S. Fonken provides examples of similar dialkylations, demonstrating the feasibility of this approach. google.com For instance, the isoamylation of diethyl ethylmalonate, a structurally similar process, was achieved with a 75% yield. google.com

The general steps for a sequential synthesis are as follows:

First Alkylation: Diethyl malonate is treated with one equivalent of base (e.g., sodium ethoxide) and one equivalent of a methyl halide (e.g., methyl iodide) to produce diethyl methylmalonate.

Purification (optional but recommended): The monosubstituted ester is isolated to ensure the purity of the starting material for the second step.

Second Alkylation: Diethyl methylmalonate is then treated with a second equivalent of base and an isopentyl halide (e.g., isopentyl bromide or chloride) to yield the final product, this compound.

The following table presents data from a patent on the dialkylation of diethyl malonate with various alkyl halides, which serves as a useful reference for the synthesis of the target compound.

| Starting Ester | Alkylating Agent | Reaction Product | Reaction Time | Yield (%) |

| Diethyl malonate | Isoamyl bromide | Diethyl isoamylmalonate | 30 min | 77.2 |

| Diethyl isoamylmalonate | Ethyl bromide | Diethyl isoamylethylmalonate | 10 min | 90 |

| Diethyl ethylmalonate | Isoamyl bromide | Diethyl ethylisoamylmalonate | - | 75 |

| Diethyl malonate | sec-Butyl bromide | Diethyl sec-butylmalonate | 1.5 hrs | 90 |

| Diethyl sec-butylmalonate | Ethyl chloride | Diethyl sec-butylethylmalonate | 5 hrs | 90 |

This data is adapted from a patent describing the alkylation of malonic esters in dimethylformamide. google.com

Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of reaction conditions. Key parameters that must be considered include the choice of solvent, the nature of the base, and the reaction temperature.

Solvent Effects: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the rate of the SN2 alkylation. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred for these types of alkylations as they can accelerate the reaction rate compared to protic solvents like ethanol. google.com The use of phase-transfer catalysts, such as quaternary ammonium salts, can also be employed, particularly when using solid bases like potassium carbonate, to facilitate the reaction between the solid and liquid phases. scribd.com

Base Selection: The choice of base is critical for efficient enolate formation. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice for deprotonating malonic esters. libretexts.org However, to avoid transesterification, the alkoxide base should match the ester groups of the malonate. wikipedia.org For dialkylation, stronger bases like sodium hydride (NaH) in an aprotic solvent are often used to ensure complete deprotonation and drive the reaction to completion. mtak.hu The use of sterically hindered bases like lithium diisopropylamide (LDA) can also be beneficial in certain contexts, particularly for controlling regioselectivity in more complex systems. libretexts.org

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of reaction with the potential for side reactions. The initial deprotonation is often carried out at a lower temperature (e.g., 0 °C) to ensure controlled enolate formation. The subsequent alkylation step may be conducted at room temperature or with gentle heating to promote the SN2 reaction. A study on the synthesis of 2-methyl-2-sec-butyl malonate, a similar compound, optimized the reaction temperature to maximize yield, highlighting the importance of this parameter. spkx.net.cn

The optimization of these conditions is an empirical process, and the ideal combination of solvent, base, and temperature will depend on the specific substrates and the desired scale of the reaction.

Reaction Mechanism Analysis of Alkylation Processes

The synthesis of this compound is classically achieved through the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate. This process is a cornerstone of organic chemistry for forming carbon-carbon bonds and preparing substituted carboxylic acids. The mechanism involves the formation of a highly stabilized enolate ion, which then acts as a nucleophile in a substitution reaction.

Enolate Formation and Stability

The first step in the alkylation of diethyl malonate is the deprotonation of the α-carbon (the carbon adjacent to the two carbonyl groups) to form a nucleophilic enolate ion. jove.comopenochem.org The hydrogen atoms on this methylene (B1212753) group are significantly more acidic (pKa ≈ 13) than typical α-hydrogens of mono-carbonyl compounds. libretexts.orglibretexts.org This increased acidity is due to the inductive effect of the two electron-withdrawing ester groups and, more importantly, the resonance stabilization of the resulting conjugate base. mlsu.ac.in

A moderately strong base, such as sodium ethoxide (NaOEt), is typically used to deprotonate the diethyl malonate. libretexts.orglibretexts.org The use of an alkoxide that matches the ester groups (ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that would scramble the ester groups. wikipedia.org

Upon deprotonation, a carbanion is formed, which is stabilized by delocalization of the negative charge onto the two adjacent oxygen atoms of the carbonyl groups. mlsu.ac.in This delocalization results in a resonance-stabilized enolate ion, which has three main resonance contributors. jove.comjove.com The stability of this enolate is the primary reason why a relatively mild base is sufficient for its formation and why malonic esters are such common starting materials in C-C bond-forming reactions. libretexts.org

Table 1: Key Factors in Diethyl Malonate Enolate Formation

| Factor | Description |

| α-Hydrogen Acidity | The hydrogens on the carbon between the two carbonyl groups are acidic (pKa ≈ 13) due to the inductive pull of the ester groups. libretexts.orglibretexts.org |

| Base | A base like sodium ethoxide is used to remove an α-hydrogen, forming the enolate. libretexts.org |

| Resonance Stabilization | The resulting negative charge on the α-carbon is delocalized over the two carbonyl groups, significantly stabilizing the enolate ion. jove.commlsu.ac.in |

| Solvent | The reaction is typically carried out in ethanol when sodium ethoxide is the base. wikipedia.org |

Nucleophilic Substitution (SN2) Mechanisms in C-Alkylation

Once the enolate ion is formed, it acts as a potent carbon nucleophile. The subsequent alkylation step proceeds via a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. openochem.orglibretexts.orglibretexts.org In the synthesis of this compound, this process occurs twice in succession.

First, the diethyl malonate enolate attacks an electrophilic methyl halide (e.g., methyl iodide), displacing the halide leaving group in a concerted, backside attack. masterorganicchemistry.comyoutube.com This forms diethyl 2-methylmalonate. The remaining α-hydrogen on the newly formed mono-substituted malonic ester can then be removed by another equivalent of base to form a new enolate. This second enolate then reacts with an isopentyl halide (e.g., 1-bromo-3-methylbutane) in another SN2 reaction to yield the final product, this compound. jove.comlibretexts.org

The efficiency of the SN2 reaction is subject to standard constraints. libretexts.org The alkyl halide should ideally be a methyl or primary halide to minimize competing E2 elimination reactions. libretexts.orglibretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable as they predominantly lead to elimination products. libretexts.org

Table 2: Steps in the Sequential SN2 Alkylation of Diethyl Malonate

| Step | Reactants | Mechanism | Intermediate/Product |

| 1. First Deprotonation | Diethyl malonate + Sodium ethoxide | Acid-Base Reaction | Diethyl malonate enolate |

| 2. First Alkylation (Methylation) | Diethyl malonate enolate + Methyl iodide | SN2 | Diethyl 2-methylmalonate |

| 3. Second Deprotonation | Diethyl 2-methylmalonate + Sodium ethoxide | Acid-Base Reaction | Diethyl 2-methylmalonate enolate |

| 4. Second Alkylation (Isopentylation) | Diethyl 2-methylmalonate enolate + Isopentyl bromide | SN2 | This compound |

Stereochemical Considerations in Alkylation (if applicable)

In the specific case of this compound, the α-carbon is a quaternary carbon but not a stereocenter, as it is bonded to two ethyl ester groups, a methyl group, and an isopentyl group, with no chirality in the substituent groups.

However, if the two alkyl groups introduced were different and one of the other substituents on the α-carbon was not identical to another (e.g., if we started with a mixed ester), a chiral center would be created at the α-carbon. In a standard malonic ester synthesis using achiral reagents and catalysts, the alkylation of a mono-substituted malonic ester that generates a new chiral center would result in a racemic mixture of enantiomers. libretexts.org This is because the planar, achiral enolate intermediate can be attacked by the electrophile from either face with equal probability.

Achieving stereoselectivity in such alkylations requires the use of chiral auxiliaries or asymmetric catalysis. For instance, enantioselective phase-transfer catalysis has been developed for the α-alkylation of malonate derivatives to produce chiral products with high enantiomeric excess. frontiersin.org These advanced methods employ chiral catalysts that create a chiral environment around the enolate, directing the approach of the alkyl halide to one face of the enolate over the other.

Alternative Synthetic Routes to Substituted Malonate Esters

While the direct alkylation of diethyl malonate is the most common route, other methodologies exist for the synthesis of substituted malonate esters. These alternatives often provide access to structures that are difficult to obtain through standard SN2 reactions.

Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a powerful method for C-C bond formation that involves the reaction of an active methylene compound, such as diethyl malonate, with an aldehyde or a ketone in the presence of a weak base catalyst, often an amine like piperidine. wikipedia.orgalfa-chemistry.comthermofisher.com

The mechanism involves three key steps:

Deprotonation: The base deprotonates the diethyl malonate to form the stabilized enolate ion. alfa-chemistry.compurechemistry.org

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. alfa-chemistry.compurechemistry.org

Elimination (Dehydration): The intermediate is protonated and then undergoes dehydration to yield an α,β-unsaturated dicarbonyl compound, also known as a Knoevenagel adduct. alfa-chemistry.com

To obtain a saturated substituted malonate ester from this adduct, a subsequent reduction step (e.g., catalytic hydrogenation) is required to reduce the carbon-carbon double bond.

A significant variant is the Doebner modification , which uses malonic acid instead of its diester and pyridine as the solvent and catalyst. wikipedia.orgtandfonline.com This reaction is typically followed by a spontaneous decarboxylation, yielding an α,β-unsaturated carboxylic acid. youtube.comacs.org

Unconventional Catalytic Systems for C-C Bond Formation

Modern organic synthesis has seen the development of novel catalytic systems that offer alternative pathways for the functionalization of malonate esters. These methods can provide improved selectivity and access to a broader range of products.

Transition Metal Catalysis: Molybdenum (Mo)-catalyzed asymmetric allylic alkylation has been used to couple malonate nucleophiles with allylic electrophiles, enabling the construction of complex structures with high enantioselectivity. acs.org Another approach involves the merger of aerobic oxidative copper (Cu) catalysis with decarboxylative enolate interception of malonate half-esters to achieve α-arylation. acs.org The "borrowing hydrogen" methodology, often using noble-metal catalysts, allows for the alkylation of malonates using alcohols as alkylating agents, which is an atom-economical and environmentally benign alternative to using alkyl halides. researchgate.net

Organocatalysis: Chiral bifunctional organic catalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective in catalyzing the enantioselective conjugate addition of malonates to nitroalkenes. nih.gov These catalysts often possess both a basic site (e.g., a tertiary amine) to deprotonate the malonate and a hydrogen-bond-donating group (e.g., a thiourea moiety) to activate the electrophile, allowing for highly organized, stereoselective transition states.

Table 3: Comparison of Alternative Synthetic Routes

| Method | Description | Key Features |

| Knoevenagel Condensation | Reaction of diethyl malonate with an aldehyde/ketone, followed by reduction. alfa-chemistry.compurechemistry.org | Forms α,β-unsaturated intermediates; requires a subsequent reduction step for saturated products. |

| Transition Metal Catalysis | Utilizes catalysts based on metals like Mo, Cu, or Ru for alkylation, arylation, or allylation. acs.orgacs.orgresearchgate.net | Enables reactions with different classes of electrophiles (e.g., arylboron nucleophiles, alcohols); can be highly enantioselective. |

| Organocatalysis | Employs small, chiral organic molecules to catalyze C-C bond formation. nih.gov | Metal-free; can achieve high levels of stereocontrol in reactions like conjugate additions. |

Purity Assessment and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound hinges not only on the reaction conditions but also on the meticulous purification of the crude product and the rigorous assessment of its purity. The isolation and purification of dialkylated malonic esters like this compound from a reaction mixture—which may contain unreacted starting materials, mono-alkylated intermediates, and reaction byproducts—is critical for obtaining a compound of high purity. A variety of chromatographic and spectroscopic techniques are employed to ascertain the purity of the final product.

Following the synthetic reaction, the crude this compound is typically subjected to a series of isolation and purification steps. A common initial work-up procedure involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the organic components into a suitable solvent. The organic layer is then washed to remove any remaining water-soluble impurities and dried over an anhydrous salt.

For the purification of this compound, several techniques can be employed, with the choice often depending on the scale of the reaction and the nature of the impurities.

Interactive Data Table: Common Isolation and Purification Techniques for Diethyl Malonate Derivatives

| Technique | Description | Applicability for this compound |

| Distillation | This technique separates components of a liquid mixture based on differences in their boiling points. For high-boiling compounds like this compound, vacuum distillation is often preferred to prevent thermal decomposition. | Highly applicable for large-scale purification, especially for removing lower-boiling starting materials and solvents. |

| Flash Column Chromatography | A rapid form of column chromatography that uses pressure to drive the solvent through the stationary phase, allowing for efficient separation of compounds. | A versatile and widely used method for purifying this compound on a laboratory scale, effective at separating it from structurally similar impurities. |

| Aqueous Work-up | Involves the use of aqueous solutions to wash the crude product and remove inorganic salts and other water-soluble impurities. | A standard and essential preliminary purification step in the synthesis of this compound. |

Once isolated, a comprehensive assessment of the purity of this compound is conducted using various analytical methods. These techniques not only confirm the identity of the compound but also quantify the extent of any residual impurities.

Spectroscopic methods are invaluable for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The ¹H NMR spectrum of this compound provides characteristic signals that can be used to confirm its structure. rsc.org

The reported ¹H NMR data for this compound is as follows:

¹H NMR (400 MHz, CDCl₃) δ 4.17 (dq, 4H, J = 7.2, 2.0 Hz), 1.90-1.80 (m, 2H), 1.50 (sept, 1H, J = 6.4 Hz), 1.38 (s, 3H), 1.24 (t, 6H, J = 7.2 Hz), 1.15-1.05 (m, 2H), 0.88 (d, 6H, J = 6.4 Hz). rsc.org

In addition to NMR, Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) , is a powerful technique for assessing the purity of volatile compounds like this compound. GC separates the components of a mixture, and the resulting chromatogram can indicate the presence of impurities as separate peaks. The purity is often determined by the relative area of the peak corresponding to the desired product. MS provides information about the mass-to-charge ratio of the compound and its fragments, which helps in confirming its identity.

Elemental analysis can also be employed to determine the empirical formula of this compound, providing a fundamental measure of its purity by comparing the experimentally determined percentages of carbon, hydrogen, and oxygen with the theoretically calculated values.

Interactive Data Table: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided | Relevance to Purity Assessment |

| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen atoms in the molecule. | Confirms the structure of the compound and can reveal the presence of proton-containing impurities. |

| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Complements ¹H NMR in structural confirmation and purity analysis. |

| Gas Chromatography (GC) | Separates volatile compounds in a mixture, providing a chromatogram that shows the relative amounts of each component. | A primary method for quantifying the purity of this compound. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. | Confirms the identity of the compound and can help in identifying unknown impurities when coupled with GC. |

| Elemental Analysis | Measures the percentage composition of elements (C, H, O) in a sample. | Provides a fundamental assessment of purity by comparing experimental values to theoretical calculations. |

The combination of these isolation and analytical techniques is essential to ensure that the synthesized this compound meets the required standards of purity for its intended application. The choice of methods and the stringency of their application are dictated by the specific requirements of the research or industrial process for which the compound is being prepared.

Chemical Transformations and Derivatization Reactions of Diethyl 2 Isopentyl 2 Methylmalonate

Hydrolysis and Decarboxylation Pathways

The hydrolysis of the ester groups in diethyl 2-isopentyl-2-methylmalonate, followed by decarboxylation, is a fundamental transformation that leads to the formation of a substituted carboxylic acid. This two-step process is a common strategy in organic synthesis for the preparation of carboxylic acids from malonic ester derivatives.

The conversion of this compound to 4-methyl-2-pentylbutanoic acid is a classic example of malonic ester synthesis. The process begins with the hydrolysis of the two ethyl ester groups to carboxylic acid groups, forming the intermediate 2-isopentyl-2-methylmalonic acid. This hydrolysis can be achieved under either acidic or basic conditions.

Under basic conditions, the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This saponification reaction yields the disodium or dipotassium salt of the malonic acid derivative. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate groups to give the dicarboxylic acid.

Acid-catalyzed hydrolysis involves heating the diester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This process directly yields the 2-isopentyl-2-methylmalonic acid.

Upon heating, the resulting 2-isopentyl-2-methylmalonic acid readily undergoes decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide. This reaction is facile due to the presence of the second carboxyl group at the β-position, which stabilizes the transition state. The final product of this sequence is 4-methyl-2-pentylbutanoic acid.

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-Isopentyl-2-methylmalonic acid | 4-Methyl-2-pentylbutanoic acid |

| This compound | H₃O⁺, Δ | 2-Isopentyl-2-methylmalonic acid | 4-Methyl-2-pentylbutanoic acid |

The decarboxylation of substituted malonic acids, such as 2-isopentyl-2-methylmalonic acid, proceeds through a cyclic transition state. The mechanism involves the formation of a six-membered ring intermediate where a hydrogen atom from one carboxyl group is transferred to the carbonyl oxygen of the other carboxyl group, while simultaneously, the carbon-carbon bond breaks to release carbon dioxide.

This concerted process results in the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid product. The driving force for this reaction is the formation of the highly stable carbon dioxide molecule and the subsequent tautomerization to the final carboxylic acid. The presence of the second carboxylic acid group is crucial for this low-energy pathway, as it facilitates the intramolecular proton transfer.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alkoxy group from an alcohol. This reaction can be used to modify the ester groups of this compound.

The ethyl groups of this compound can be replaced by other alkyl groups through transesterification. For example, reacting this compound with an excess of methanol in the presence of a catalyst will lead to the formation of dimethyl 2-isopentyl-2-methylmalonate. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture.

This reaction allows for the introduction of different ester functionalities, which can be useful for altering the physical properties of the molecule or for subsequent chemical transformations where a different ester group is required.

Transesterification reactions are typically catalyzed by either acids or bases. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. These catalysts work by protonating the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Base catalysts, such as sodium methoxide or sodium ethoxide, function by deprotonating the alcohol, making it a more potent nucleophile. The choice of catalyst depends on the specific substrates and desired reaction conditions. For instance, titanium(IV) alkoxides are also effective catalysts for the transesterification of malonic esters.

Reduction Reactions

The ester groups of this compound can be reduced to primary alcohols. This transformation provides a route to 1,3-diols, which are valuable building blocks in organic synthesis.

The most common reagent for the reduction of esters to alcohols is lithium aluminum hydride (LiAlH₄). organic-chemistry.org Treatment of this compound with a stoichiometric excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, will reduce both ester groups to hydroxyl groups. The reaction proceeds through the formation of an intermediate aldehyde, which is further reduced to the primary alcohol. After the reduction is complete, a careful aqueous workup is necessary to quench the excess hydride reagent and to liberate the diol product, 2-isopentyl-2-methylpropane-1,3-diol.

Other reducing agents, such as sodium borohydride in combination with a Lewis acid or certain catalytic hydrogenation conditions, can also be employed for the reduction of esters, although lithium aluminum hydride is generally the most effective for this transformation. google.com The resulting 2-isopentyl-2-methylpropane-1,3-diol is a versatile intermediate that can be used in the synthesis of various other compounds, including polyesters and plasticizers.

| Starting Material | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran | 2-Isopentyl-2-methylpropane-1,3-diol |

Reduction of Ester Functionalities

The complete reduction of both ester groups in this compound leads to the formation of a diol. This transformation is typically achieved using strong reducing agents such as Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org The reaction proceeds via the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester groups. An intermediate aldehyde is formed, which is further and rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at reduced temperatures to control the reaction rate. sigmaaldrich.comrochester.edu The final product of this reduction is 2-isopentyl-2-methylpropane-1,3-diol.

A general representation of this reduction is as follows:

Starting Material: this compound

Reagent: Lithium Aluminium Hydride (LiAlH₄)

Product: 2-Isopentyl-2-methylpropane-1,3-diol

| Reactant | Reagent | Product | Solvent |

| This compound | LiAlH₄ | 2-Isopentyl-2-methylpropane-1,3-diol | Diethyl ether |

Selective Reduction to Alcohol Derivatives

Achieving selective reduction of one of the two ester groups to an alcohol while leaving the other intact is a significant challenge due to the similar reactivity of both ester functionalities. Such a transformation would require a less reactive reducing agent or a protecting group strategy. While reagents like sodium borohydride (NaBH₄) are generally less reactive towards esters compared to aldehydes and ketones, they can reduce esters under specific conditions, such as in the presence of certain activating agents or at elevated temperatures. vt.edursc.org However, achieving mono-reduction of a malonic ester derivative like this compound with high selectivity is not a straightforward process and would likely result in a mixture of the diol, the mono-alcohol, and unreacted starting material.

Further Functionalization at the Alpha-Carbon

While the alpha-carbon in this compound is already fully substituted with a methyl and an isopentyl group, the adjacent carbonyl groups can influence the reactivity of these substituents. However, the most common functionalization at the alpha-carbon of malonic esters involves the deprotonation of an alpha-hydrogen, which is not possible for this specific compound. libretexts.orgpressbooks.pub Therefore, reactions at the alpha-carbon would necessitate more forcing conditions or alternative synthetic strategies.

Halogenation and Subsequent Reactions

Alpha-halogenation of carbonyl compounds is a well-established reaction that can proceed under both acidic and basic conditions. libretexts.orgyoutube.comfiveable.mechemistrysteps.com For a compound lacking alpha-hydrogens like this compound, halogenation would not proceed via the typical enol or enolate-mediated pathway. However, radical halogenation could potentially occur at the isopentyl or methyl substituent, though this would likely lead to a mixture of products and lack selectivity.

A more relevant transformation in this context is the halogenation of related malonic esters that do possess an alpha-hydrogen, followed by alkylation to arrive at a structure analogous to this compound. For instance, diethyl 2-methylmalonate can be brominated to yield diethyl 2-bromo-2-methylmalonate. sigmaaldrich.comsigmaaldrich.com This brominated intermediate could then potentially undergo nucleophilic substitution with an appropriate isopentyl nucleophile.

| Related Reaction | Reagent | Product |

| Bromination of Diethyl 2-methylmalonate | Br₂ | Diethyl 2-bromo-2-methylmalonate |

Introduction of Other Substituents

The introduction of other substituents directly at the quaternary alpha-carbon of this compound is synthetically challenging due to the absence of an acidic proton. libretexts.org The typical malonic ester synthesis involves the alkylation of an enolate, which cannot be formed from the target molecule. libretexts.orgpressbooks.pub Therefore, the synthesis of analogs with different substituents at the alpha-position would generally involve starting with a different set of precursors in a malonic ester synthesis pathway. For example, to introduce a different alkyl group instead of the isopentyl group, one would start with diethyl 2-methylmalonate and react its enolate with the corresponding alkyl halide.

Complex Molecule Synthesis through Malonate Ester Scaffolding

Malonic esters are versatile building blocks in organic synthesis, particularly for the construction of more complex molecules, including heterocyclic compounds. askfilo.com The two ester functionalities provide reactive sites for cyclization reactions.

Utilization in Heterocyclic Compound Synthesis

Diethyl malonate and its derivatives are classical precursors in the synthesis of various heterocyclic systems, most notably barbiturates and pyrimidines. nih.gov This typically involves a condensation reaction with a dinucleophile, such as urea (B33335) or thiourea.

In the synthesis of barbiturates, a substituted malonic ester is condensed with urea in the presence of a strong base, such as sodium ethoxide. orgsyn.orgslideshare.net The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization to form the barbituric acid ring system. By analogy, this compound could be reacted with urea to produce 5-isopentyl-5-methylbarbituric acid.

Similarly, condensation with other dinucleophiles can lead to a variety of heterocyclic structures. For example, reaction with amidines can yield pyrimidine derivatives. organic-chemistry.orgresearchgate.net The isopentyl and methyl groups at the 5-position of the resulting heterocycle would impart specific lipophilic character to the final molecule.

| Heterocyclic System | Dinucleophile | Resulting Compound from this compound |

| Barbiturate | Urea | 5-Isopentyl-5-methylbarbituric acid |

| Thiobarbiturate | Thiourea | 5-Isopentyl-5-methylthiobarbituric acid |

These reactions highlight the utility of this compound as a scaffold for introducing specific alkyl substituents onto a heterocyclic core, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. irapa.org

Role in the Construction of Aliphatic and Alicyclic Architectures

This compound serves as a versatile building block in organic synthesis for the construction of a variety of aliphatic and alicyclic frameworks. Its utility primarily stems from the reactivity of the malonic ester moiety, which allows for the introduction of the isopentyl and methyl substituted carbon center into larger molecules through classical and modified malonic ester synthesis routes.

The general strategy involves the hydrolysis of the two ester groups followed by decarboxylation to yield a substituted carboxylic acid. This process allows for the elongation of carbon chains and the introduction of specific branching patterns.

A fundamental transformation of this compound is its conversion to 4-methylhexanoic acid. This is typically achieved through saponification of the diethyl ester using a strong base, such as sodium hydroxide, followed by acidification and subsequent heating to induce decarboxylation. The isopentyl group and the methyl group remain attached to the alpha-carbon of the resulting carboxylic acid.

Table 1: Synthesis of 4-Methylhexanoic Acid

| Reactant | Reagents | Product | Yield (%) |

|---|

Furthermore, the principles of malonic ester synthesis can be extended to create more complex aliphatic structures. By first deprotonating the this compound, a nucleophilic enolate can be generated. However, as the alpha-carbon is already fully substituted, further direct alkylation at this position is not feasible. Instead, the isopentyl group itself can be derived from a preceding alkylation step of diethyl 2-methylmalonate with an isopentyl halide.

The construction of alicyclic architectures can be envisioned through intramolecular reactions of suitably functionalized derivatives of this compound. For instance, if a halide or another leaving group is present at a suitable position on the isopentyl chain, an intramolecular cyclization could be induced. This would involve the formation of a carbanion at a different position, which could then displace the leaving group to form a cyclic structure. While specific examples involving this compound are not prevalent in the literature, the general methodology is a cornerstone of alicyclic synthesis.

One of the key synthetic routes that utilizes derivatives of malonic esters for the formation of alicyclic compounds is the reaction with dihaloalkanes. uobabylon.edu.iq In a two-step process, a mono-alkylated malonic ester can be reacted with a dihaloalkane to form a haloalkylmalonic ester. uobabylon.edu.iq Subsequent treatment with a base can induce an internal alkylation to form a carbocyclic ring. uobabylon.edu.iq This strategy is effective for the synthesis of three-, four-, five-, and six-membered rings. uobabylon.edu.iq

Table 2: General Synthesis of Cycloalkanecarboxylic Acids from Malonic Esters

| Starting Malonic Ester | Reagents | Intermediate | Product |

|---|

The versatility of the malonic ester synthesis allows for the preparation of a wide array of substituted carboxylic acids, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. pearson.comucalgary.ca The isopentyl and methyl substitution pattern provided by this compound can be incorporated into larger aliphatic chains through these established synthetic protocols.

Based on the conducted research, there is no specific spectroscopic data available for the compound "this compound" in the provided search results. The search results pertain to structurally similar but distinct compounds such as Diethyl malonate, Diethyl methylmalonate, and Diethyl diethylmalonate.

Therefore, it is not possible to generate the requested article with a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for "this compound".

To proceed with the user's request, specific experimental or reference data for "this compound" would be required.

Advanced Spectroscopic and Structural Elucidation Studies

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy offers a powerful, non-destructive method for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. In the case of Diethyl 2-isopentyl-2-methylmalonate, the analysis of its Raman spectrum, while not extensively documented in experimental literature, can be effectively elucidated through computational chemistry. Theoretical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set, provide a reliable prediction of the Raman active vibrational modes. These calculations allow for a detailed assignment of spectral bands to specific molecular motions within the compound.

The predicted Raman spectrum of this compound is characterized by several key regions corresponding to the stretching and bending vibrations of its constituent functional groups. The most prominent features arise from the vibrations of the carbon-hydrogen bonds in the alkyl chains, the carbonyl groups of the diethyl ester functions, and the carbon-carbon framework.

A detailed breakdown of the predicted Raman shifts and their corresponding vibrational assignments is presented below. This data is instrumental in understanding the molecule's structural dynamics.

Interactive Data Table: Predicted Raman Shifts and Vibrational Assignments for this compound

| Calculated Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~2960 | Strong | Asymmetric C-H stretching in methyl (CH₃) groups |

| ~2935 | Strong | Asymmetric C-H stretching in methylene (B1212753) (CH₂) groups |

| ~2870 | Medium | Symmetric C-H stretching in methyl (CH₃) groups |

| ~1735 | Medium | Symmetric C=O stretching of the ester carbonyl groups |

| ~1450 | Medium | CH₂ and CH₃ bending/scissoring modes |

| ~1300 | Weak | CH₂ wagging and twisting modes |

| ~1150 | Medium | C-C stretching of the isopentyl and ethyl groups |

| ~1050 | Medium | C-O stretching of the ester groups |

| ~850 | Weak | C-C stretching of the central quaternary carbon |

| ~400 | Weak | Skeletal deformation modes (C-C-C bending) |

Detailed Research Findings:

The vibrational analysis reveals distinct spectral signatures for the different parts of the this compound molecule.

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by strong peaks corresponding to the various C-H stretching vibrations within the ethyl, methyl, and isopentyl substituents. The asymmetric stretching modes of the methyl and methylene groups are typically found at higher wavenumbers (~2935-2960 cm⁻¹), while the symmetric stretches appear at lower frequencies (~2870 cm⁻¹).

Carbonyl Stretching Region (~1735 cm⁻¹): A moderately intense band around 1735 cm⁻¹ is a characteristic feature of the symmetric stretching vibration of the two carbonyl (C=O) groups in the diethyl ester functionality. The position of this band is indicative of the saturated ester environment.

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information from a variety of vibrational modes.

Bending Vibrations: Peaks around 1450 cm⁻¹ are assigned to the bending (scissoring) modes of the CH₂ and CH₃ groups.

C-C and C-O Stretching: The stretching vibrations of the carbon-carbon single bonds within the alkyl chains and the central malonate structure give rise to signals in the 850-1150 cm⁻¹ range. The C-O stretching vibrations of the ester groups also contribute to the bands observed around 1050 cm⁻¹.

Skeletal Deformations: Lower frequency modes, typically below 600 cm⁻¹, correspond to more complex skeletal deformations and torsional motions of the entire molecule.

The computational approach to the Raman analysis of this compound provides a foundational understanding of its vibrational properties, which is crucial for its identification and structural characterization in the absence of extensive experimental data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, conformational preferences, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like Diethyl 2-isopentyl-2-methylmalonate, with its flexible isopentyl and ethyl groups, numerous conformations would exist. DFT studies would be essential to determine the relative energies of these conformers and to identify the most stable, low-energy structures. Such a study would typically involve:

Conformational Search: A systematic or stochastic search to identify various possible spatial arrangements of the atoms.

Geometry Optimization: Optimization of the identified conformers to find the local energy minima on the potential energy surface.

Energy Calculation: Calculation of the single-point energies for the optimized geometries to determine their relative stabilities.

A literature search did not yield any specific DFT studies that have been performed on this compound to determine its conformational preferences.

Ab Initio Calculations for Energetic Profiles

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate energetic profiles for molecular systems. For this compound, ab initio calculations could be used to:

Calculate the precise energies of different conformers.

Determine the energy barriers for rotation around the various single bonds.

Provide benchmark data to validate less computationally expensive methods like DFT.

No specific ab initio studies concerning the energetic profiles of this compound have been found in the published literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its dynamic behavior, including:

Conformational Sampling: Exploring the accessible conformational space over time to understand the flexibility of the molecule.

Solvent Effects: Investigating how the presence of a solvent might influence the preferred conformations and dynamics.

Thermodynamic Properties: Calculating properties such as free energy landscapes for different conformational states.

Specific molecular dynamics simulation studies for this compound are not available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a crucial tool for elucidating reaction mechanisms, predicting reactivity, and understanding the factors that control selectivity.

Theoretical Prediction of Reactivity and Selectivity

The formation of this compound occurs via the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate. organicchemistrytutor.compatsnap.com Theoretical methods could be used to model this reaction and predict:

The reactivity of the enolate of diethyl methylmalonate towards isopentyl halides.

Potential side reactions and the factors influencing the selectivity towards the desired product.

The electronic and steric effects of the methyl and isopentyl groups on the reaction.

However, a specific theoretical study predicting the reactivity and selectivity for the synthesis of this compound has not been reported.

Elucidation of Mechanistic Details through Computational Methods

Computational methods can be employed to map out the entire reaction pathway for the synthesis of this compound. This would involve:

Locating Transition States: Identifying the high-energy transition state structures for each step of the alkylation process.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides information about the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states connect the correct reactants and products.

The decarboxylation of the corresponding dicarboxylic acid, a subsequent step in the malonic ester synthesis, is known to proceed through a cyclic transition state. organicchemistrytutor.com While this is a general mechanism, specific computational elucidation for the derivative of this compound is not documented.

While the general principles of computational chemistry provide a framework for how this compound could be theoretically investigated, there is a clear gap in the existing scientific literature regarding specific computational studies on this compound. The requested detailed research findings and data tables for its conformational analysis, energetic profiles, and reaction pathways are not available in published research. Future computational work would be necessary to generate the specific data required for a comprehensive theoretical understanding of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (focusing on physicochemical parameters)

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. wikipedia.org The most commonly investigated parameters in QSAR studies include:

Hydrophobicity: The hydrophobic character of a molecule, often quantified by the partition coefficient (log P), plays a crucial role in its ability to cross cell membranes and interact with biological targets. scribd.com

Electronic Effects: These are described by parameters like the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent on a parent molecule. scribd.com

Steric Factors: The size and shape of a molecule, represented by parameters such as Taft's steric factor (Es), influence its ability to bind to a receptor or enzyme active site. scribd.com

A pertinent example of a QSAR study on related compounds is the investigation of malonic acid non-nucleoside derivatives as inhibitors of CD73, an enzyme implicated in cancer immunotherapy. nih.gov In such a study, researchers would synthesize a series of derivatives with varying substituents and measure their inhibitory activity (e.g., IC50 values). These biological data points are then correlated with calculated physicochemical parameters to develop a QSAR model.

The following interactive data table illustrates a hypothetical QSAR dataset for a series of malonic acid derivatives, showcasing the types of physicochemical parameters that would be considered.

Table 1: Hypothetical Physicochemical Parameters for QSAR Analysis of Malonic Acid Derivatives

| Compound | R Group | log P | Molar Refractivity (MR) | Hammett Constant (σ) | Biological Activity (log 1/IC50) |

|---|---|---|---|---|---|

| 1 | -H | 1.25 | 45.6 | 0.00 | 4.30 |

| 2 | -CH3 | 1.75 | 50.2 | -0.17 | 4.85 |

| 3 | -Cl | 1.96 | 50.7 | 0.23 | 5.10 |

| 4 | -OCH3 | 1.23 | 52.9 | -0.27 | 4.95 |

In this hypothetical dataset, "R Group" represents different chemical groups substituted on the malonic acid scaffold. The table includes values for log P (hydrophobicity), Molar Refractivity (a measure of both size and polarizability), the Hammett constant (an electronic parameter), and a measure of biological activity. A QSAR analysis of such data might reveal, for instance, that both hydrophobicity and electron-withdrawing character of the R group are positively correlated with the biological activity of these compounds. Such a model would be invaluable for designing new, more potent derivatives.

While a specific QSAR model for this compound is not detailed in the literature, the principles of QSAR and studies on related malonic acid derivatives strongly suggest that its biological activities would be influenced by the physicochemical properties of its isopentyl and methyl substituents.

Applications in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Synthesis

The primary role of diethyl 2-isopentyl-2-methylmalonate in research and development is as a key intermediate in the synthesis of complex organic molecules. Malonic esters are foundational reagents in a class of reactions known as malonic ester synthesis, which allows for the preparation of a wide variety of carboxylic acids and other compounds.

The synthesis of this compound itself showcases the principles of C-C bond formation at the α-carbon of a malonate. Typically, this would involve a sequential alkylation of a simpler malonate. For instance, diethyl methylmalonate can be deprotonated with a strong base like sodium ethoxide to form a stabilized enolate, which then acts as a nucleophile to attack an isopentyl halide (e.g., 1-bromo-3-methylbutane), thereby forming the target compound.

Historically, a significant application of C,C-disubstituted diethyl malonates has been the synthesis of barbiturates, a class of compounds formerly used as sedative-hypnotics. This is achieved through condensation with urea (B33335) in the presence of a strong base. wikipedia.org For example, the reaction of diethyl diethylmalonate with urea yields barbital. wikipedia.org By analogy, this compound is an ideal precursor for the synthesis of a specific barbiturate derivative, namely one bearing both a methyl and an isopentyl group at the 5-position of the barbituric acid ring. This reaction involves a condensation and subsequent cyclization to form the core pyrimidine-2,4,6(1H,3H,5H)-trione structure. irapa.org

Table 1: Representative Synthesis Reaction

| Reactants | Reagents | Product | Class of Reaction |

|---|---|---|---|

| This compound, Urea | Sodium Ethoxide, Ethanol | 5-Isopentyl-5-methylbarbituric acid | Condensation / Cyclization |

Design and Synthesis of Novel Molecular Scaffolds

The structure of this compound makes it a valuable component for the design and synthesis of novel molecular scaffolds. The two ester functionalities can be hydrolyzed to carboxylic acids, decarboxylated, or transformed into other functional groups, while the quaternary carbon atom at the 2-position provides a stable anchor for the isopentyl and methyl substituents.

The most prominent scaffold synthesized from this intermediate is the barbituric acid ring system. irapa.org The isopentyl and methyl groups attached to the central carbon atom of the malonate become substituents at the 5-position of the resulting heterocyclic scaffold. These substituents are crucial in determining the physicochemical properties of the final molecule. The lipophilicity and steric bulk introduced by the isopentyl and methyl groups can be exploited to design molecules with specific properties, potentially for evaluation in medicinal chemistry or materials science. By modifying these alkyl groups, chemists can create a library of related compounds built upon the same core scaffold, allowing for systematic exploration of structure-activity relationships.

Contribution to Methodological Advancements in C-C Bond Formation

This compound and its synthesis are classic examples of methodologies for carbon-carbon bond formation, a cornerstone of organic chemistry. The malonic ester synthesis, used to produce such compounds, is a robust and well-established method for creating new C-C bonds.

The process relies on the heightened acidity of the α-hydrogens of the malonate, which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. This enolate is an excellent carbon-based nucleophile that can readily participate in substitution reactions (SN2) with alkyl halides.

The synthesis of this compound would typically proceed in two such C-C bond-forming steps:

First Alkylation: Diethyl malonate is treated with a base and a methyl halide to form diethyl methylmalonate.

Second Alkylation: The resulting diethyl methylmalonate is subjected to the same conditions but with an isopentyl halide to yield the final product.

This sequential alkylation demonstrates a controlled method for constructing a quaternary carbon center, a structural motif found in many complex natural products and synthetic compounds. Research into optimizing these conditions, exploring different base and solvent systems, and expanding the scope of suitable electrophiles continues to be an area of interest in synthetic methodology.

Precursor for Advanced Materials and Specialty Chemicals

Beyond its role in discrete molecular synthesis, this compound can be considered a potential precursor for advanced materials and specialty chemicals. The ester functionalities can undergo transesterification or be converted into other groups suitable for polymerization.

For example, derivatives of malonic esters are used in polymer chemistry. Diethyl 2-bromo-2-methylmalonate, a related compound, serves as an initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. While this compound is not a direct initiator, it could be chemically modified to incorporate a polymerizable group. Furthermore, it could be used to synthesize specialty polyesters or polyamides with unique properties conferred by the bulky and lipophilic isopentyl side chain. These properties might include enhanced solubility in nonpolar solvents, specific thermal characteristics, or altered mechanical properties in the resulting polymer.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of substituted malonic esters, including Diethyl 2-Isopentyl-2-methylmalonate, often relies on strong bases and alkyl halides, which can generate significant waste. The malonic ester synthesis, a classic method for preparing substituted carboxylic acids, involves the alkylation of diethyl malonate. wikipedia.org A major drawback of this synthesis is the potential for dialkylation, which can complicate product separation and lower yields. wikipedia.org

Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. Key areas of exploration include:

Renewable Feedstocks: A significant shift is anticipated towards the use of bio-based feedstocks for producing chemical raw materials. researchgate.netrsc.org Traditionally, the precursors for this compound are derived from petrochemical sources. Research into pathways from renewable resources like biomass and plant-based materials aims to reduce the carbon footprint of the synthesis.

Atom Economy: Improving the atom economy of the synthesis is a central goal of green chemistry. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Waste Reduction: A patented method for producing environmentally-friendly clean diethyl malonate focuses on recycling acidic water and reusing unreacted cyanoacetic acid, which improves the product yield by 3-5% and aims for zero discharge of industrial wastewater. google.com

Water-Based Reactions: Conducting reactions in water instead of organic solvents is a key aspect of green chemistry. The use of cetyltrimethylammonium bromide (CTAB) as an inverse phase transfer catalyst has been shown to facilitate nucleophilic substitution reactions of arylalkyl halides in water. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is a major frontier in the synthesis of compounds like this compound. Research in this area is focused on improving reaction rates, selectivity, and yields.

Phase Transfer Catalysis: The C-alkylation of malonic acid dialkyl esters can be advantageously carried out in the presence of potassium carbonate and an inert solvent, with the addition of a phase transfer catalyst after the reaction has reached 50-80% completion. google.com

Biocatalysis: Enzymes are being explored as catalysts in organic synthesis due to their high selectivity. acs.org Enzyme-catalyzed reactions can lead to the formation of chiral monosubstituted mixed diesters and half esters of malonic acid in organic solvents. acs.org

Metal-Based Catalysis: An enantioselective iridium-catalyzed allylic alkylation of malonates has been developed to produce all-carbon quaternary stereocenters with up to 93% yield and 97% enantiomeric excess. organic-chemistry.org Additionally, a dinuclear zinc-catalyzed desymmetric hydrosilylation of monosubstituted malonic esters has been shown to reduce one of the ester groups to a primary alcohol with excellent enantiocontrol. researchgate.netresearchgate.net

The table below summarizes various catalytic systems and their potential applications in the synthesis of substituted malonic esters.

| Catalyst Type | Example | Potential Application in this compound Synthesis | Anticipated Benefits |

| Phase Transfer Catalyst | Quaternary ammonium salts | Facilitating the alkylation of diethyl methylmalonate with isopentyl halide. | Improved reaction rates and yields in a biphasic system. |

| Biocatalyst | Lipases, Esterases | Enantioselective synthesis of chiral derivatives. | High stereoselectivity under mild reaction conditions. |

| Iridium Catalyst | [Ir(COD)Cl]2 with a chiral ligand | Asymmetric allylic alkylation to create a chiral quaternary center. | High enantioselectivity and yield for chiral synthesis. |

| Zinc Catalyst | Dinuclear zinc complex | Desymmetrization of a disubstituted malonic ester precursor. | Access to chiral building blocks with high enantiocontrol. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis of this compound is a promising area for future research.

Continuous synthesis methods for diethyl methylmalonate have been developed, where 2-cyanopropionic acid is esterified with ethanol in a continuous process, leading to high yields and a simplified reaction process. google.compatsnap.com These principles can be extended to the synthesis of more complex derivatives.

Key advantages of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel.

Integration of In-line Analysis: Flow systems can be readily coupled with analytical techniques for real-time reaction monitoring and optimization.

Advanced Characterization Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced characterization techniques are increasingly being applied for in-situ reaction monitoring. For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed.

An on-line liquid chromatography-gas chromatography/Fourier transform infrared (LG-GC/FTIR) system has been demonstrated for the analysis of isomers in purified diethyl malonate. This approach allows for sample preconcentration and preseparation, overcoming some of the detectability challenges of traditional GC/FTIR analysis.

The table below outlines some advanced characterization techniques and their potential applications in monitoring the synthesis of this compound.

| Technique | Information Obtained | Potential Application |

| In-situ FTIR | Real-time concentration of reactants, products, and intermediates. | Monitoring the progress of the alkylation reaction and identifying reaction endpoints. |

| In-situ NMR | Detailed structural information on species in the reaction mixture. | Elucidating reaction mechanisms and identifying transient intermediates. |

| Raman Spectroscopy | Vibrational information, complementary to FTIR. | Monitoring reactions in aqueous media or with solid reagents. |

| Mass Spectrometry | Molecular weight of reaction components. | Identifying products and byproducts in complex reaction mixtures. |

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. These approaches can provide deep insights into reaction mechanisms, predict the properties of molecules, and guide the design of new experiments.

For the synthesis of this compound, theoretical studies can be employed to:

Model Reaction Pathways: Density functional theory (DFT) calculations can be used to map out the energy profiles of different reaction pathways, helping to identify the most favorable conditions.

Predict Catalyst Performance: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems.

Understand Spectroscopic Data: Theoretical calculations of spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) can aid in the interpretation of experimental data and the characterization of new compounds.

By combining theoretical insights with experimental work, researchers can adopt a more rational and efficient approach to the development of new synthetic methods and the discovery of novel molecules.

Q & A

Q. What are the optimal reaction conditions for synthesizing diethyl 2-isopentyl-2-methylmalonate via alkylation of diethyl malonate enolates?

The alkylation of diethyl malonate enolates typically involves generating the enolate using a strong base (e.g., NaH or LDA) in anhydrous solvents like THF or DMF. Alkyl halides (e.g., isopentyl bromide) are introduced as electrophiles. Key parameters include temperature control (0–25°C), reaction time (4–24 hours), and stoichiometric ratios (1:1.2 enolate:alkyl halide). Post-reaction workup involves acid quenching, extraction, and purification via distillation or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

- NMR spectroscopy : and NMR to confirm ester groups, branching (isopentyl/methyl), and absence of impurities.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- Chromatography : GC-MS or HPLC to assess purity (>95% by area normalization). Reference databases like NIST Chemistry WebBook provide spectral data for comparison .

Q. What are the common side reactions during the synthesis of branched malonate esters, and how can they be mitigated?

Side reactions include over-alkylation, ester hydrolysis, and enolate dimerization. Mitigation strategies:

- Use stoichiometric control to prevent excess alkyl halide.

- Employ anhydrous conditions and inert atmospheres (N/Ar) to avoid hydrolysis.

- Add phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Advanced Research Questions

Q. How does steric hindrance from the isopentyl and methyl groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Steric hindrance at the α-carbon reduces nucleophilic attack rates. Computational modeling (DFT calculations) can predict reaction barriers, while experimental kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) validate these effects. For example, bulky substituents may favor SN1 mechanisms over SN2 in alkylation reactions .

Q. What methodologies resolve contradictions in reported toxicity data for diethyl malonate derivatives?

Contradictions arise from inconsistent test conditions (e.g., cell lines, exposure durations). A systematic approach includes:

- Dose-response studies : Evaluate EC values across multiple assays (e.g., MTT, ATP luminescence).

- Meta-analysis : Cross-reference EPA-designated low-priority substance reports and peer-reviewed toxicity databases, prioritizing studies with OECD/GLP compliance .

Q. How can this compound be applied in the synthesis of fluorinated bioactive compounds?

The ester’s active methylene group enables condensation with fluorinated aldehydes/ketones. For example:

Q. What computational tools are effective in predicting the crystallization behavior of this compound?

Molecular dynamics (MD) simulations using software like Materials Studio or GROMACS can model packing efficiency and polymorph formation. Pair distribution function (PDF) analysis of XRD data validates predicted crystal structures. Parameters like solvent polarity and cooling rates (0.1–5°C/min) are critical for experimental reproducibility .

Research Gaps and Recommendations

- Mechanistic Studies : Detailed kinetic profiling of enolate reactions under steric hindrance.

- Ecotoxicology : Long-term environmental fate studies per EPA guidelines for malonate esters .

- Synthetic Applications : Exploration in asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.